molecular formula C14H15NO2 B14590875 Naphthalen-2-yl propan-2-ylcarbamate CAS No. 61382-89-6

Naphthalen-2-yl propan-2-ylcarbamate

Cat. No.: B14590875
CAS No.: 61382-89-6
M. Wt: 229.27 g/mol
InChI Key: HELOWVHNYICVKI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl propan-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a propan-2-ylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl propan-2-ylcarbamate typically involves the reaction of naphthalen-2-ylamine with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of naphthalen-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective effects, the compound has been shown to modulate inflammation, scavenge free radicals, and ameliorate oxidative stress. It upregulates antioxidant enzymes such as superoxide dismutase and catalase, and downregulates pro-inflammatory mediators .

Comparison with Similar Compounds

Naphthalen-2-yl propan-2-ylcarbamate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a naphthalene ring and a propan-2-ylcarbamate group, which imparts distinct chemical and biological properties. Its potential neuroprotective effects and antimicrobial activity make it a compound of significant interest in scientific research .

Properties

CAS No.

61382-89-6

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

naphthalen-2-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C14H15NO2/c1-10(2)15-14(16)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16)

InChI Key

HELOWVHNYICVKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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